GB1107, also known as 3,4-dichlorophenyl 3-deoxy-3-[4(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl]-1-thio-α-D-galactopyranoside, is a novel small-molecule inhibitor of galectin-3, a carbohydrate-binding protein implicated in various pathological processes including cancer and fibrosis. The compound has shown significant promise in preclinical studies for its ability to inhibit tumor growth and metastasis, particularly in lung adenocarcinoma models. Its development represents a strategic effort to target galectin-3 for therapeutic interventions in cancer and other diseases where this protein plays a critical role .
GB1107 was developed by Galecto Biotech and classified as a galectin-3 antagonist. It belongs to a broader category of small-molecule galectin inhibitors that are being explored for their potential applications in treating various diseases characterized by galectin dysregulation. The compound's structure allows it to interact specifically with galectin-3, providing a basis for its therapeutic effects .
The synthetic pathway typically includes:
GB1107 features a complex molecular structure characterized by:
Key structural data include:
GB1107 undergoes several key chemical reactions during its synthesis and in biological contexts:
The efficiency of these reactions is influenced by factors such as temperature, solvent choice, and reaction time, which are optimized during synthesis to achieve high yields and purity .
GB1107 exerts its therapeutic effects primarily through inhibition of galectin-3 activity. The mechanism involves:
Relevant data include:
GB1107 is primarily investigated for its potential applications in oncology:
Galectin-3 (Gal-3), a β-galactoside-binding lectin, is a unique chimeric member of the galectin family, characterized by a C-terminal carbohydrate recognition domain (CRD) and an N-terminal proline/glycine-rich domain. This structure enables oligomerization and formation of a lattice on cell surfaces, which regulates receptor dynamics, signaling, and endocytosis [4] [10]. Gal-3 is highly expressed in macrophages and epithelial cells and is secreted into the extracellular matrix, where it drives pathogenic processes in fibrosis and cancer.
In fibrotic diseases, Gal-3 activates hepatic stellate cells, promoting their differentiation into collagen-producing myofibroblasts. It sustains a pro-fibrotic loop by facilitating macrophage-to-myofibroblast crosstalk and amplifying TGF-β and PDGF signaling. Preclinical models, such as CCl₄-induced liver fibrosis, show Gal-3 knockout mice exhibit >70% reduction in collagen deposition [1] [4] [10]. Elevated Gal-3 levels correlate with disease severity in non-alcoholic steatohepatitis (NASH) and cirrhosis, where it accelerates extracellular matrix remodeling and collagen assembly [1] [4].
In cancer biology, Gal-3 fosters tumor progression by:
Table 1: Pathological Roles of Galectin-3 in Fibrosis and Cancer
Disease Context | Key Mechanisms | Downstream Effects |
---|---|---|
Liver Fibrosis | TGFβRII/PDGFR activation; Macrophage polarization | Myofibroblast differentiation; Collagen deposition |
Lung Adenocarcinoma | PD-L1 upregulation; M2 TAM polarization | Reduced T-cell cytotoxicity; Tumor immune escape |
Gastric Cancer | STAT3-WNT crosstalk; β-catenin stabilization | Tumor proliferation; Metastasis |
GB1107 ((2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol) is a rationally designed small-molecule inhibitor targeting Gal-3’s CRD. Its discovery addressed limitations of early Gal-3 inhibitors (e.g., polysaccharides like belapectin), which suffered from low oral bioavailability and poor target affinity [4] [9].
Molecular Specificity:
Preclinical Efficacy:
Table 2: Preclinical Efficacy of GB1107 in Disease Models
Model System | Intervention | Key Outcomes | Molecular Changes |
---|---|---|---|
CCl₄-Induced Liver Fibrosis | 10 mg/kg/day × 4 weeks | ↓ Fibrosis area (p<0.01); ↓ Plasma transaminases | Reversal of 1,147/1,659 CCl₄-induced DEGs |
Lung Adenocarcinoma (A549) | 10 mg/kg/day × 12 days | ↓ Tumor volume (p<0.001); ↓ Metastatic burden | ↑ M1 macrophages; ↑ CD8⁺ T-cell infiltration |
Anti-PD-L1 Combination | GB1107 + PD-L1 blockade | ↑ 300% IFN-γ; ↑ Tumor regression vs. monotherapy | ↑ Perforin-1; ↑ Fas ligand; ↑ Cleaved caspase-3 |
The therapeutic landscape for Gal-3-dependent diseases has been hindered by the absence of inhibitors with favorable pharmacokinetics. Early candidates (e.g., belapectin) were restricted to intravenous delivery due to their polymeric nature [4]. GB1107 represents a breakthrough as an orally bioavailable small molecule, enabling chronic dosing essential for fibrosis and cancer treatment.
Pharmacokinetic Advantages:
Clinical Translation:Although GB1107 itself exhibits toxicology flags (e.g., hERG inhibition), it informed the development of GB1211—a clinical-stage analog with improved safety and human Gal-3 affinity. GB1211 is advancing in Phase II trials for liver cirrhosis and NSCLC [4] [8]. The success of GB1107 validates:
Table 3: Key Galectin-3 Inhibitors in Development
Compound | Class | Affinity (Kd) | Administration | Stage | Primary Indications |
---|---|---|---|---|---|
GB1107 | Small molecule | 37 nM (human) | Oral | Preclinical | Fibrosis, cancer |
GB1211 | Small molecule | Sub-nM (human) | Oral | Phase II | NSCLC, liver cirrhosis |
Belapectin | Polysaccharide | μM range | Intravenous | Phase II/III | NASH cirrhosis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7